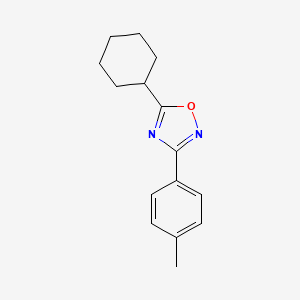

5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole

Descripción general

Descripción

5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications. The structure of this compound consists of a cyclohexyl group, a p-tolyl group, and an oxadiazole ring, which contribute to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a cyclohexyl-substituted nitrile oxide with a p-tolyl-substituted imine. This reaction can be carried out under classical or microwave irradiation conditions, often in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled temperature and pressure conditions .

Análisis De Reacciones Químicas

Nitration and Reduction Reactions

The oxadiazole ring undergoes electrophilic substitution at the para position relative to the cyclohexyl group:

-

Nitration : Treatment with KNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C introduces a nitro group on the aromatic ring .

-

Reduction : The nitro derivative is reduced to an amine using SnCl<sub>2</sub>/HCl , yielding 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)phenylamine .

Experimental Data :

| Reaction Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Nitration | KNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>, 0°C → RT | 5-Cyclohexyl-3-(3-nitrophenyl) | 65 |

| Reduction | SnCl<sub>2</sub>, HCl, RT | 3-Amino derivative | 72 |

Sulfonation Reactions

The p-tolyl substituent undergoes sulfonation under harsh conditions:

-

Reagent : Chlorosulfonic acid (5 equivalents) at 110°C for 3 hours .

-

Product : 5-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-2-methylbenzenesulfonyl chloride , a precursor for sulfonamide derivatives .

Spectral Confirmation :

Nucleophilic Substitution

The oxadiazole ring participates in nucleophilic attacks due to its electron-deficient nature:

-

Example : Reaction with acylhydrazides in the presence of DMAP forms 2-imino-1,3,4-oxadiazoline derivatives via desulfurization .

Mechanistic Pathway :

-

DMAP activates isothiocyanates to form zwitterionic intermediates.

-

Cyclization and desulfurization yield fused oxadiazoline products .

Biological Activity-Driven Modifications

To enhance pharmacological properties, structural modifications include:

-

Sulfonamide Formation : Reacting the sulfonyl chloride intermediate with amines (e.g., aniline derivatives) .

-

Schiff Base Synthesis : Condensation with aldehydes to introduce imine linkages .

Table: Anticancer Activity of Derivatives

| Derivative | Cell Line (IC<sub>50</sub>, μM) | Reference |

|---|---|---|

| Sulfonamide analog | HCT-116: 13.6, PC-3: 48.37 | |

| Schiff base analog | MCF-7: 0.48, HCT-116: 5.13 |

Stability and Reactivity Insights

Aplicaciones Científicas De Investigación

Case Studies

- Maftei et al. reported that certain 1,2,4-oxadiazole derivatives exhibited significant cytotoxicity against multiple cancer cell lines. For instance, compound 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline demonstrated an IC50 value of approximately 92.4 µM across eleven cancer cell lines .

- Mironov et al. synthesized derivatives of Lambertianic acid that included the oxadiazole moiety and found them to possess greater cytotoxic activity than doxorubicin against leukemia cell lines . This highlights the potential of oxadiazole-containing compounds as alternatives or adjuncts to traditional chemotherapy agents.

Antimicrobial and Anti-inflammatory Activities

The antimicrobial and anti-inflammatory activities of 5-cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole have also been explored. Studies indicate that these compounds can inhibit bacterial growth and reduce inflammation markers effectively.

Synthesis and Evaluation

A study by Selvaraj et al. synthesized a series of 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted anilines and evaluated their biological activities. The synthesized compounds showed promising results in terms of anticancer and anti-inflammatory activities .

Antidiabetic Properties

Recent investigations have also focused on the antidiabetic potential of oxadiazole derivatives. These compounds have been shown to modulate glucose metabolism and improve insulin sensitivity.

Biological Evaluation

In a study assessing the antidiabetic activity of various oxadiazoles, some derivatives demonstrated significant reductions in blood glucose levels in diabetic models . This suggests that this compound may have therapeutic potential for managing diabetes.

Comprehensive Data Table

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

Mecanismo De Acción

The mechanism of action of 5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparación Con Compuestos Similares

Similar Compounds

- 5-Cyclohexyl-3-phenyl-1,2,4-oxadiazole

- 5-Cyclohexyl-3-(trifluoromethyl)-1,2,4-oxadiazole

- 5-Cyclohexyl-3-(p-nitrophenyl)-1,2,4-oxadiazole

Uniqueness

5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .

Actividad Biológica

5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of Oxadiazoles

Oxadiazoles are five-membered heterocyclic compounds that exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The 1,2,4-oxadiazole derivatives have been particularly noted for their potential in drug discovery due to their ability to act as bioisosteric replacements for various functional groups in medicinal chemistry .

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. In vitro studies have indicated that this compound can inhibit the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested : The compound was tested against several human tumor cell lines including HeLa (cervical), CaCo-2 (colon), and others.

- IC50 Values : The compound demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

- Histone Deacetylases (HDACs) : It has shown inhibitory effects on HDACs, which are involved in the regulation of gene expression and are often overactive in cancer cells .

- Sirtuins : The compound also exhibits affinity towards sirtuin proteins, which play a role in cellular aging and metabolism .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other oxadiazole derivatives:

| Compound | Anticancer Activity (IC50 µM) | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | 92.4 | Moderate | Moderate |

| 1-(4-Chlorophenyl)-2-(5-methoxyphenyl)-1,3,4-oxadiazole | 25.0 | High | High |

| 2-(2-Chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole | 10.0 | Low | Low |

Study on Anticancer Activity

A significant study evaluated the anticancer properties of various oxadiazole derivatives including this compound. It was found that modifications to the oxadiazole ring could enhance its activity against specific cancer types. The study highlighted that certain substitutions led to lower IC50 values and increased selectivity towards renal cancer cells .

Anti-inflammatory Effects

In another investigation focusing on anti-inflammatory effects, derivatives of oxadiazoles were synthesized and tested for their ability to inhibit inflammatory markers in vitro. The results indicated that compounds similar to this compound showed promising anti-inflammatory activity by reducing cytokine levels in cell cultures .

Propiedades

IUPAC Name |

5-cyclohexyl-3-(4-methylphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-11-7-9-12(10-8-11)14-16-15(18-17-14)13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBIAXCBYPBXPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357742 | |

| Record name | 5-Cyclohexyl-3-(4-methylphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330828-28-9 | |

| Record name | 5-Cyclohexyl-3-(4-methylphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.